1-Butyl-5-iodopyrazole

Übersicht

Beschreibung

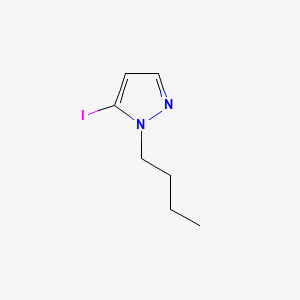

1-Butyl-5-iodopyrazole is a heterocyclic organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, characterized by the presence of an iodine atom at the 5-position and a butyl group at the 1-position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-5-iodopyrazole can be synthesized through several methods. One common approach involves the iodination of 1-butylpyrazole. This can be achieved by reacting 1-butylpyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-5-iodopyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.

Coupling Reactions: Palladium catalysts, boronic acids, alkynes.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Substitution Products: Azido, cyano, and other substituted pyrazoles.

Coupling Products: Biaryl and alkyne-substituted pyrazoles.

Oxidation and Reduction Products: Various oxidized and reduced pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Butyl-5-iodopyrazole belongs to a class of pyrazole derivatives, which have been widely studied for their biological activities. The presence of iodine in the structure enhances its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL . The incorporation of the butyl group may enhance lipophilicity, potentially improving membrane penetration and bioavailability.

| Compound | MIC against M.tb (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole Derivative A | 25 | Antimicrobial |

| Pyrazole Derivative B | 50 | Antimicrobial |

Anti-inflammatory Properties

Pyrazoles are known to inhibit inflammatory pathways. A derivative similar to this compound was investigated for its ability to inhibit cytokine production, showing promise as an anti-inflammatory agent. The study found that these compounds could inhibit the production of IL-2 and other cytokines, which are critical in inflammatory responses .

Synthesis and Chemical Reactions

The synthesis of this compound has been explored through various methods, including palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them suitable for large-scale synthesis.

Carbonylation Reactions

Recent advancements have shown that carbonylation of iodopyrazoles can be achieved effectively, leading to the formation of biologically active esters. This process is significant for developing pharmaceuticals where such esters can serve as prodrugs or active compounds .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Carbonylation | 99 | High efficiency |

| Palladium-Catalyzed | TBD | Selective product formation |

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of organic frameworks.

Noncovalent Organic Frameworks

Studies have reported the ability of pyrazole derivatives to self-organize into noncovalent organic frameworks with large pores, which can be utilized in gas storage and separation technologies. The stability and porosity of these frameworks make them attractive for various applications in catalysis and environmental remediation .

A comprehensive evaluation of several pyrazole derivatives, including this compound, was conducted to assess their biological activities against various pathogens. The results indicated that modifications at the iodine position significantly affected antimicrobial potency.

Synthesis Optimization

In another study focusing on the synthesis of pyrazoles, researchers optimized conditions for producing this compound with high yields using visible light photoredox catalysis . This method demonstrated a novel approach to synthesizing complex pyrazole structures efficiently.

Wirkmechanismus

The mechanism of action of 1-butyl-5-iodopyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through binding or covalent modification. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, facilitating its interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

- 1-Butyl-3-iodopyrazole

- 1-Butyl-4-iodopyrazole

- 1-Butyl-5-bromopyrazole

- 1-Butyl-5-chloropyrazole

Comparison: 1-Butyl-5-iodopyrazole is unique due to the position of the iodine atom, which influences its reactivity and chemical properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .

Biologische Aktivität

1-Butyl-5-iodopyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound possesses an iodine atom at the 5-position of the pyrazole ring, which is crucial for its biological interactions. The butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound's structure allows it to participate in various binding interactions with enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through:

- Hydrogen Bonding : The presence of the iodine atom facilitates hydrogen bonding with target proteins.

- Hydrophobic Interactions : The butyl group enhances hydrophobic interactions, aiding in binding affinity to biological targets.

These interactions are essential for understanding the compound's therapeutic potential and mechanisms underlying its effects on various biological systems.

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Pyrazoles have been investigated for their potential to inhibit inflammatory pathways.

- Anticancer Properties : Certain pyrazoles are being explored as inhibitors of cancer-related enzymes, such as dihydroorotate dehydrogenase (DHODH), which plays a role in nucleotide synthesis in rapidly dividing cells .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 20 | 32 µg/mL |

| Control (Ampicillin) | 25 | 16 µg/mL |

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which the compound may exert anti-inflammatory effects.

| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| This compound | 800 | 600 |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. The iodine atom's presence has been linked to enhanced reactivity and selectivity in biological assays. For instance, derivatives with varied alkyl substitutions have shown differential activity profiles against specific targets, emphasizing the importance of structural modifications in optimizing biological effects .

Eigenschaften

IUPAC Name |

1-butyl-5-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXVZUDUDAVKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718448 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-61-5 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.